2-ethyl-3H-pyrimidin-4-one

Description

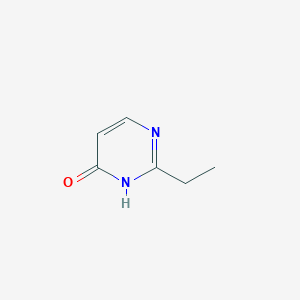

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-7-4-3-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPWIXYGAJDWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304353 | |

| Record name | 2-ethyl-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-50-1 | |

| Record name | 14331-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethyl-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Ethyl 3h Pyrimidin 4 One Scaffolds

Classical and Modern Cyclization-Based Routes to the Pyrimidinone Core

The cornerstone of pyrimidinone synthesis is the cyclocondensation reaction. The most fundamental and classical approach for synthesizing 2-substituted-3H-pyrimidin-4-ones involves the reaction of a β-dicarbonyl compound with an appropriate amidine.

For the specific synthesis of 2-ethyl-3H-pyrimidin-4-one, the classical route is the condensation of propionamidine (or its hydrochloride salt) with a β-keto ester, such as ethyl acetoacetate . This reaction proceeds by initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups of the ester, followed by an intramolecular cyclization via elimination of water and alcohol to form the stable heterocyclic ring.

Modern advancements on this classical route focus on improving yields, reducing reaction times, and broadening the substrate scope. While the core principle of cyclocondensation remains, modifications include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures where intermediates are not isolated. For instance, syntheses of related fused pyrimidinones (B12756618) have been achieved through the cyclocondensation of aminothiophene derivatives with various reagents, highlighting the versatility of cyclization strategies in building complex heterocyclic systems. nih.govresearchgate.net Similarly, the reaction of 2-aminobenzimidazole (B67599) with β-enamino diketones demonstrates a regioselective cyclocondensation approach to build fused pyrimidine (B1678525) structures. researchgate.net

Catalytic Approaches to this compound Synthesis

The introduction of catalysts has revolutionized pyrimidinone synthesis, enabling milder reaction conditions, enhanced efficiency, and greater control over selectivity. These approaches are broadly categorized into multicomponent reactions and transition metal-mediated couplings.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer significant advantages in terms of atom economy and operational simplicity. The most famous MCR for a related scaffold is the Biginelli reaction, which typically produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. mdpi.commdpi.com

While the classic Biginelli reaction is not directly used for this compound, the principles of MCRs are widely applied. Advanced MCRs have been developed to construct complex pyrimidinone derivatives. A notable example is a four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide (B127407) to produce thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govacs.orgresearchgate.netscispace.com This one-pot process involves a sequence of Knoevenagel condensation, Gewald reaction, and cyclization, demonstrating the power of MCRs to build fused pyrimidinone systems with high efficiency and reduced waste. nih.govscispace.com Such strategies showcase the potential for developing novel MCRs tailored for the 2-ethyl-pyrimidinone scaffold by carefully selecting the starting components.

Transition metal catalysis provides powerful tools for forming C-C and C-N bonds, which are critical for constructing the pyrimidinone ring. mdpi.com Catalysts based on palladium, copper, rhodium, and iron have been employed to facilitate novel synthetic routes that are often difficult to achieve through classical methods. mdpi.comscilit.com

One advanced strategy involves the Rh(III)-catalyzed C-H activation and subsequent amidation of enamides with isocyanates. nih.gov This process can lead to a cascade reaction involving intramolecular cyclodehydration to afford pyrimidinone derivatives under redox-neutral conditions. nih.gov Similarly, copper and iron-catalyzed MCRs have been developed for the synthesis of various nitrogen-containing heterocycles, including pyrimidinone analogues. mdpi.comacs.org For example, copper-catalyzed three-component reactions of diaryliodoniums, nitriles, and alkynes have been used to synthesize quinolines, a strategy whose principles can be extended to other nitrogen heterocycles. scilit.com These methods offer high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex molecular architectures based on the pyrimidinone scaffold.

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Rh(III) Complexes | C-H Activation / Cyclization with Isocyanates | High efficiency, redox-neutral, forms complex pyrimidinones | nih.gov |

| L-proline / Diethylamine | Four-Component Reaction | High atom economy, one-pot synthesis of fused pyrimidinones | nih.govscispace.com |

| Copper(II) Salts | Three-Component Cascade Annulation | High regioselectivity, synthesis of related N-heterocycles | scilit.com |

| Iron Catalysts | Radical Cycloaddition | Versatile, enables construction of diverse pyrrole/pyrimidine frameworks | mdpi.com |

Green Chemistry Advancements in Pyrimidinone Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly integral to modern synthetic design. Significant progress has been made in developing eco-friendly methods for pyrimidinone synthesis through the use of benign solvents and reusable catalysts.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water has emerged as a highly effective medium for pyrimidinone synthesis, often enhancing reaction rates and selectivity due to its unique physicochemical properties like high polarity and hydrogen bonding capacity. jmaterenvironsci.com Several catalytic systems, including tetrabutylammonium (B224687) bromide (TBAB) and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been successfully employed in aqueous media for the synthesis of pyranopyrimidine derivatives. jmaterenvironsci.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. nih.govcolab.ws They are often biodegradable, non-toxic, and inexpensive. A deep eutectic solvent based on choline (B1196258) chloride and tin(II) chloride has been used as both the catalyst and reaction medium for the efficient synthesis of dihydropyrimidinones. nih.gov Furthermore, solvent-free reactions, often assisted by microwave or ultrasound irradiation, provide a powerful green alternative that reduces waste and shortens reaction times. hilarispublisher.comtsijournals.com

| Solvent/Condition | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Water | Tetrabutylammonium bromide (TBAB) | Environmentally benign, inexpensive, enhances rate/selectivity | jmaterenvironsci.com |

| Deep Eutectic Solvents (DES) | Choline chloride/SnCl₂ | Acts as both solvent and catalyst, recyclable, non-toxic | nih.gov |

| Solvent-Free | Propane-1,2,3-triyl tris(hydrogen sulfate) | Reduces waste, simple workup, high efficiency | tsijournals.com |

| Ultrasound Irradiation | None (catalyst-free in water) | Mild conditions, accelerated reaction, energy efficient | jmaterenvironsci.com |

Nanocatalysts, such as nickel(II) chromite (NiCr₂O₄) nanoparticles, have been used for the efficient synthesis of aminopyrimidines under ultrasound irradiation and can be recycled multiple times. eurekaselect.com Magnetic nanoparticles, like Fe₃O₄ functionalized with acidic groups, are particularly advantageous as they can be easily recovered using an external magnet. acs.orgnih.gov Natural and biodegradable materials have also been harnessed as catalysts. For example, granite and quartz have been used as natural, reusable catalysts for the Biginelli reaction. scilit.com In another innovative approach, a Brönsted acidic ionic solid, pyridinium-functionalized organosilica (PMO-Py-IL), was shown to be a highly stable and reusable nanocatalyst for producing dihydropyrimidinones under solvent-free conditions, maintaining its activity for at least ten cycles. mdpi.com

These advancements in catalyst design are paving the way for more economical and environmentally responsible manufacturing of pyrimidinone-based compounds.

Derivatization and Functionalization Strategies for this compound

The reactivity of the this compound scaffold is characterized by the presence of multiple potential reaction sites, including the nitrogen atoms of the pyrimidine ring and the carbon atoms at positions 5 and 6. This allows for a variety of derivatization strategies to be employed for the synthesis of novel analogues.

Regioselective Introduction of Diverse Chemical Moieties

The selective introduction of chemical groups at specific positions of the this compound core is crucial for the systematic exploration of structure-activity relationships. The regioselectivity of these reactions is often influenced by the nature of the substituent, the reagents used, and the reaction conditions.

One of the key aspects of functionalizing this compound, also known as 2-ethyl-4-hydroxypyrimidine, is the control of alkylation. The pyrimidinone core exists in tautomeric forms, presenting multiple nucleophilic centers. Studies on the alkylation of 2-substituted 4-hydroxypyrimidines have shown that reactions can occur at the N-1, N-3, and O-positions. acs.org The distribution of the resulting N- and O-alkylated products is highly dependent on the solvent and the nature of the alkylating agent. acs.org

For instance, in cation-solvating media like dimethylformamide (DMF), methylation of 4-hydroxypyrimidines tends to favor the N-3 position. acs.org Conversely, employing hydrogen-bonding solvents or those with a lower dielectric constant can lead to an increase in N-1 methylation. acs.org Furthermore, steric factors play a significant role; increasing the steric bulk of the alkylating agent (e.g., from methyl to ethyl to isopropyl iodide) or the substituent at the 2-position can favor O-alkylation at the expense of N-3 alkylation. acs.org

While specific studies on the halogenation and arylation of this compound are limited, strategies developed for other pyrimidinone systems can be considered. For example, direct C-H arylation has been achieved on related pyrimidin-4-one scaffolds through palladium-catalyzed reactions, often guided by a directing group at the N-3 position. Halogenation can also be a viable strategy to introduce a handle for further cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and other functional groups.

The following table summarizes the observed regioselectivity in the alkylation of 2-ethyl-4-hydroxypyrimidine based on published research.

| Reagent | Solvent | Major Product(s) | Minor Product(s) | Reference |

| Methyl iodide | Methanol | N-1 and N-3 alkylated | O-alkylated | acs.org |

| Ethyl iodide | Methanol | N-1, N-3, and O-alkylated | acs.org | |

| Isopropyl iodide | Methanol | O-alkylated | N-1 and N-3 alkylated | acs.org |

| Methyl iodide | Dimethylformamide | N-3 alkylated | N-1 and O-alkylated | acs.org |

Modular Synthesis Approaches for Analogue Libraries

The modular synthesis of analogue libraries is a powerful strategy in drug discovery and materials science, allowing for the rapid generation of a multitude of related compounds from a common core structure. This approach relies on the use of versatile building blocks that can be systematically varied to explore a wide chemical space.

For the this compound scaffold, a modular approach would typically involve the initial synthesis of the core structure, followed by the introduction of diversity at various positions through regioselective functionalization reactions as described in the previous section. Key to this strategy is the development of robust and high-yielding reactions that are tolerant of a wide range of functional groups.

A hypothetical modular synthesis for a library of this compound analogues could proceed as follows:

Synthesis of the Core Scaffold: Preparation of this compound from readily available starting materials.

Introduction of Diversity at N-3: Alkylation or arylation at the N-3 position using a variety of alkyl halides or arylboronic acids. This step allows for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.

Functionalization at C-5 and C-6: Subsequent halogenation at the C-5 or C-6 position would provide a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the introduction of various aryl, alkynyl, and amino groups, respectively.

This modular approach would allow for the systematic variation of substituents at multiple positions of the pyrimidinone ring, leading to the generation of a comprehensive library of analogues for biological screening or materials testing. The table below illustrates a potential modular diversification strategy.

| Core Scaffold | Diversification Point 1 (N-3) | Diversification Point 2 (C-5/C-6) | Resulting Analogue Structure |

| This compound | R¹-X (Alkylation/Arylation) | Halogenation followed by R²-Y (Cross-coupling) |

This systematic approach facilitates the exploration of structure-activity relationships and the optimization of desired properties.

Sophisticated Analytical and Structural Characterization of 2 Ethyl 3h Pyrimidin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethyl-3H-pyrimidin-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.

In the ¹H NMR spectrum of a related pyrimidinone derivative, the protons of the ethyl group at the nitrogen atom show distinct signals. The -CH₂ protons typically appear as a quartet, while the -CH₃ protons present as a triplet, with their chemical shifts and coupling constants providing clear evidence of their connectivity. acs.org For instance, in a similar structure, the -CH₂ protons of an ethyl group substituted at a nitrogen atom of the pyrimidinone ring appeared as a quartet at 4.41 and 4.36 ppm. acs.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the pyrimidinone ring is typically observed at a downfield chemical shift, often in the range of 160-180 ppm. The carbons of the ethyl group also show characteristic signals.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity within the molecule. COSY experiments establish proton-proton couplings, confirming the ethyl group's structure, while HMBC reveals long-range correlations between protons and carbons, solidifying the placement of the ethyl group on the pyrimidine (B1678525) ring. acs.org For example, a three-bond HMBC correlation can be observed between the -CH₂ protons of the ethyl group and the C=O carbon of the pyrimidinone ring. acs.org

The study of hydrogen bonding in pyrimidinone derivatives using NMR has shown that these molecules are prone to forming N-H···O hydrogen bonds, similar to those found in DNA and RNA base pairs. nih.govsemanticscholar.org This tendency for self-association can be observed in solution through concentration-dependent NMR experiments. nih.govsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidinone Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~12.8 | - |

| C=O | - | ~161.0 |

| C-N | - | - |

| C-C | - | - |

| Ethyl -CH₂ | ~4.4 (quartet) | - |

| Ethyl -CH₃ | - | - |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is based on analogous structures found in the literature. acs.orgnih.gov

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound. acs.orgsavemyexams.com

In the mass spectrum of pyrimidinone derivatives, the molecular ion peak (M⁺) is typically intense, confirming the molecular weight of the compound. cdnsciencepub.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the pyrimidinone ring.

The fragmentation of the pyrimidinone ring itself can proceed through various pathways, including the loss of carbon monoxide (CO). cdnsciencepub.com The fragmentation of N-substituted pyrimidinones (B12756618) often involves cleavage of the substituent at the N-1 position. cdnsciencepub.com The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for a detailed structural characterization. nih.gov

Table 2: Expected Fragmentation Peaks for this compound in Mass Spectrometry

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 124 |

| [M - C₂H₅]⁺ | Loss of ethyl group | 95 |

| [M - CO]⁺ | Loss of carbon monoxide | 96 |

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

X-ray Crystallography for Precise Three-Dimensional Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction (SC-XRD) analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidinone ring and the conformation of the ethyl group. nih.govsemanticscholar.org

In addition to the primary N-H···O interactions, weaker C-H···O hydrogen bonds can also play a role in stabilizing the crystal packing. nih.govsemanticscholar.orgacs.org The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets. semanticscholar.orgacs.org

Table 3: Typical Crystallographic Parameters for a Pyrimidinone Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.1220 (5) |

| b (Å) | 12.2241 (5) |

| c (Å) | 21.5246 (9) |

| α (°) | 88.958 (2) |

| β (°) | 79.836 (2) |

| γ (°) | 79.384 (2) |

| V (ų) | 2830.9 (2) |

| Z | 6 |

Note: This data is for a related pyrimidinone derivative and serves as an illustrative example. researchgate.net

Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide further valuable information about the structure and bonding of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comanalyzetest.com The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the C=O and N-H groups. The C=O stretching vibration typically appears in the region of 1650-1700 cm⁻¹. nih.gov The N-H stretching vibration is expected to be a broad band in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding. nih.gov The C-H stretching and bending vibrations of the ethyl group and the pyrimidinone ring will also be present in the spectrum. acs.org

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The pyrimidine ring breathing modes are often prominent in the Raman spectrum. acs.org

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrimidinone derivatives exhibit characteristic absorption bands in the UV region. The absorption spectrum is typically influenced by π → π* and n → π* transitions within the pyrimidinone ring. researchgate.net The position of the absorption maximum (λ_max) can be affected by the solvent polarity. researchgate.net For 2(1H)-pyrimidinone, the lowest energy transition in the absorption spectrum is responsible for its photochemical activity. rsc.org

Table 4: Characteristic Vibrational and Electronic Spectroscopic Data for a Pyrimidinone Moiety

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | C=O stretch | 1650 - 1700 |

| FT-IR | N-H stretch | 3200 - 3400 (broad) |

| FT-IR | C-H stretch (sp³) | 2850 - 3000 |

| FT-Raman | Ring breathing modes | Varies |

| UV-Vis | π → π* / n → π* | ~300 - 310 nm |

Note: The exact values can be influenced by the molecular environment and experimental conditions. nih.govrsc.org

Computational and Theoretical Investigations of 2 Ethyl 3h Pyrimidin 4 One

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-ethyl-3H-pyrimidin-4-one. These calculations model the molecule's electronic and geometric structure from first principles, providing a detailed picture of its characteristics.

The electronic structure of a molecule dictates its reactivity and physical properties. For pyrimidine (B1678525) derivatives, DFT methods like B3LYP are commonly used to analyze this structure. iucr.org A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity.

For a related pyrazolo[3,4-d]pyrimidine derivative, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO energy to be -6.55 eV and the LUMO energy to be -1.71 eV, resulting in an energy gap of 4.84 eV. iucr.org While these exact values differ for this compound, they illustrate the typical energy ranges observed for such heterocyclic systems. The HOMO is generally localized over the pyrimidine ring system, while the LUMO is distributed across the entire molecular framework. iucr.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The inverse of hardness (S = 1 / 2η), indicating higher reactivity.

These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidinone derivatives.

| Parameter | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer |

Pyrimidin-4-one derivatives can exist in different tautomeric forms, primarily the keto form (3H-pyrimidin-4-one) and the enol form (4-hydroxypyrimidine). Computational studies on the parent compound, 4(3H)-pyrimidinone, have investigated the factors governing this equilibrium. nih.gov These studies consistently show that the keto form is significantly more stable than the enol form in the gaseous phase. nih.govresearchgate.net

This preference is attributed to a combination of factors, including aromaticity and electronic delocalization. nih.gov Analysis using methods like Nucleus-Independent Chemical Shifts (NICS) and Natural Bond Orbital (NBO) analysis reveals that the stabilization gained from aromaticity in the enol form is not sufficient to overcome the greater stability of the amide group in the keto tautomer. nih.govresearchgate.net This inherent preference for the keto form is a defining characteristic of the pyrimidinone ring system and is expected to hold for this compound.

Regarding the conformational landscape, the primary source of flexibility in this compound is the rotation of the ethyl group at the C2 position. Quantum chemical calculations can map the potential energy surface associated with the rotation around the C-C bond of this ethyl group to identify the most stable conformers (staggered vs. eclipsed) and the energy barriers between them.

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman spectra) for pyrimidine and related heterocyclic compounds. nih.gov

The process involves optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies at that minimum energy structure. Theoretical frequencies often have a systematic deviation from experimental values, so they are typically scaled using a known scaling factor to improve agreement. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. This detailed assignment helps in the definitive interpretation of experimental spectra. For complex molecules, this computational-experimental synergy is invaluable for confirming the molecular structure. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100-3300 | Stretching of the N-H bond in the pyrimidinone ring |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the pyrimidine ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds in the ethyl group |

| C=O Stretch | 1650-1700 | Stretching of the carbonyl group, a strong characteristic peak |

| C=N/C=C Stretch | 1500-1650 | Ring stretching vibrations of the pyrimidine core |

| Ring Breathing | 900-1200 | Symmetric expansion and contraction of the pyrimidine ring |

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

While quantum chemical calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations are used to investigate their behavior in a condensed phase, such as in a solvent like water or ethanol. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's interactions with its environment. mdpi.comrsc.org

For this compound, MD simulations can be used to:

Analyze Solvation: Study how solvent molecules (e.g., water) arrange themselves around the pyrimidinone, particularly around the polar C=O and N-H groups, through the formation of hydrogen bonds.

Explore Conformational Dynamics: Observe the rotation of the ethyl group in a solution and determine the relative populations of different conformers, which may differ from the gas-phase predictions due to solvent effects.

Study Intermolecular Interactions: Investigate how multiple pyrimidinone molecules interact with each other in solution, looking for tendencies to aggregate or form specific hydrogen-bonded dimers.

These simulations provide crucial insights into the molecule's real-world behavior, which is essential for understanding its solubility, stability, and interactions in a biological context. malariaworld.orgnih.gov

Structure-Property Relationship Modeling through Computational Approaches

For this compound, such studies could involve:

Modifying the C2-substituent: Replacing the ethyl group with other alkyl groups (methyl, propyl) or functional groups (alkoxy, amino) and calculating the resulting changes in electronic properties (HOMO-LUMO gap), polarity (dipole moment), and steric profile.

Substitution on the Ring: Adding substituents to the C5 or C6 positions of the pyrimidine ring and evaluating their impact on the molecule's reactivity and potential for intermolecular interactions.

These computational models help to build a predictive understanding of how molecular structure correlates with function, which is a cornerstone of rational drug design and materials science. nih.govacs.org

In Silico Predictions for Biological Activity and ADME Profiles

In the early stages of drug discovery, computational methods are used to predict the potential biological activity and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These in silico predictions help to prioritize which molecules are most promising for synthesis and further testing. nih.gov

For this compound, various online tools and software packages can predict key ADME parameters. A common starting point is evaluating Lipinski's Rule of Five, which suggests that drug-like molecules generally have:

A molecular weight of less than 500 daltons.

An octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

This compound is expected to comply with these rules, suggesting good potential for oral bioavailability. Further in silico models can predict more specific properties such as aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. opastpublishers.commdpi.com These predictions provide a comprehensive preliminary profile of the molecule's likely pharmacokinetic behavior. nih.gov

| ADME Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~138 g/mol | Complies with Lipinski's rule (<500) |

| logP (Octanol/Water) | Predicted to be < 5 | Indicates good balance of solubility |

| Hydrogen Bond Donors | 1 (N-H group) | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 (C=O and ring N) | Complies with Lipinski's rule (<10) |

| Aqueous Solubility | Predicted to be soluble | Important for absorption and distribution |

| CYP450 Inhibition | Typically predicted as non-inhibitor for simple structures | Low potential for drug-drug interactions via metabolism |

Note: The values in this table are estimations based on the structure and data for similar compounds.

Mechanistic Insights into the Reactivity of 2 Ethyl 3h Pyrimidin 4 One

Detailed Reaction Mechanisms for Pyrimidinone Ring Transformations

The pyrimidinone ring, despite its aromatic character, can undergo ring-opening and recyclization reactions, particularly under the influence of strong nucleophiles or specific reaction conditions. These transformations often lead to the formation of different heterocyclic systems.

A prominent example of such a transformation is the Dimroth rearrangement. wikipedia.orgnih.govbenthamscience.com For a 1-alkyl-2-iminopyrimidine, this rearrangement typically occurs under hydrolytic conditions (acidic or basic). The generally accepted mechanism involves the addition of a water molecule to the C2 position, followed by a ring-opening of the resulting hemiaminal to form an amino-aldehyde intermediate. Subsequent rotation around the C-N bond and ring closure leads to the rearranged pyrimidine (B1678525). wikipedia.orgresearchgate.net

In the context of 2-ethyl-3H-pyrimidin-4-one, a similar transformation can be envisioned, particularly for its N-substituted derivatives. The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., hydroxide ion under basic conditions) at an electrophilic carbon center, typically C2 or C6.

Ring Opening: This addition leads to the cleavage of a C-N bond, opening the pyrimidine ring to form a linear intermediate.

Conformational Change: The intermediate undergoes bond rotation, repositioning the functional groups.

Ring Closure: Intramolecular nucleophilic attack leads to the formation of a new heterocyclic ring.

The course of the rearrangement is highly dependent on the substituents present on the pyrimidine ring and the reaction conditions, which can dictate the stability of intermediates and the favorability of different cyclization pathways. nih.govresearchgate.net

Table 1: Key Mechanistic Steps in Pyrimidinone Ring Transformations

| Step | Description | Intermediate Type |

| 1. Nucleophilic Addition | A nucleophile attacks an electron-deficient carbon (e.g., C2, C6) of the pyrimidinone ring. | Tetrahedral intermediate |

| 2. Ring Fission | The C-N bond cleaves, leading to a linear, open-chain intermediate. | Acyclic amide or enamine |

| 3. Bond Rotation | The acyclic intermediate undergoes conformational rearrangement. | Rotameric intermediates |

| 4. Recyclization | Intramolecular nucleophilic attack results in the formation of a new ring system. | New heterocyclic scaffold |

Electrophilic and Nucleophilic Substitution Mechanisms on the Pyrimidinone Core

The π-deficient nature of the pyrimidine ring dictates its behavior in substitution reactions. Nucleophilic substitutions are generally favored, while electrophilic substitutions require activation.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is challenging due to the deactivating effect of the two nitrogen atoms. However, the presence of activating groups, such as the hydroxyl group in the tautomeric form of this compound (2-ethyl-4-hydroxypyrimidine), can facilitate substitution at the electron-rich C-5 position.

A notable example is the nitration of related 2-alkyl-4,6-dihydroxypyrimidines. Studies on 6-hydroxy-2-ethylpyrimidine-4(3H)-one have shown that nitration in concentrated sulfuric acid occurs at the C-5 position. researchgate.net The mechanism proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is then attacked by the π-system of the pyrimidine ring.

The mechanism involves:

Formation of Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion.

Nucleophilic Attack: The C-5 position of the pyrimidinone ring attacks the nitronium ion. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (such as HSO₄⁻) removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the 5-nitro product. researchgate.net

Interestingly, under these conditions, nitration can also occur at the α-carbon of the 2-ethyl group, indicating the strong activating effect of the pyrimidine core under acidic conditions. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines bearing a leaving group (e.g., a halogen) at the C2, C4, or C6 positions. The reaction proceeds via an addition-elimination mechanism. For a hypothetical substrate like 4-chloro-2-ethylpyrimidine, the mechanism would be as follows:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (C4). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, including the nitrogen atoms. nih.gov

Elimination of Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The reactivity towards nucleophilic substitution is generally higher at the C4 position compared to the C2 position in many pyrimidine systems. This selectivity is influenced by the stability of the Meisenheimer intermediate and the electronic effects of the substituents.

Table 2: Comparison of Electrophilic vs. Nucleophilic Substitution on the Pyrimidinone Core

| Reaction Type | Position | Activating Factors | Mechanism | Key Intermediate |

| Electrophilic | C-5 | Electron-donating groups (e.g., -OH, -NH₂) | SEAr | Sigma Complex (Arenium Ion) |

| Nucleophilic | C-2, C-4, C-6 | Electron-withdrawing groups, Leaving group | SNAr (Addition-Elimination) | Meisenheimer Complex |

Oxidation-Reduction Pathways and Their Synthetic Utility

The this compound scaffold can undergo both oxidation and reduction reactions, leading to products with altered properties and further synthetic potential.

Oxidation: A common oxidation reaction for pyrimidines is N-oxidation, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). This reaction introduces an N-oxide functionality, which significantly alters the electronic properties of the ring. acs.org The N-oxide group acts as a strong electron-donating group through resonance and an electron-withdrawing group through induction.

The mechanism involves the attack of the lone pair of a ring nitrogen atom on the electrophilic oxygen of the peroxy acid. Pyrimidine N-oxides are valuable synthetic intermediates. nih.gov For example, they can be used to introduce substituents at positions that are otherwise unreactive or to facilitate rearrangements.

Reduction: The pyrimidinone ring can be reduced, most commonly via catalytic hydrogenation. This process typically reduces the C5-C6 double bond, leading to dihydropyrimidinone derivatives. Studies on related fused pyrimidinone systems have demonstrated that enantioselective hydrogenation can be achieved using chiral catalysts, allowing for the controlled formation of stereocenters. nih.gov

The mechanism of catalytic hydrogenation involves:

Adsorption: Both the pyrimidinone substrate and hydrogen gas adsorb onto the surface of a metal catalyst (e.g., Palladium, Platinum).

Hydrogen Transfer: Hydrogen atoms are transferred stepwise to the C5-C6 double bond of the pyrimidinone ring.

Desorption: The reduced dihydropyrimidinone product desorbs from the catalyst surface.

The resulting dihydropyrimidinones have a less conjugated system and different conformational properties, which can be exploited in further synthetic steps.

Annulation and Fused Ring Formation from this compound Precursors

The pyrimidinone ring serves as an excellent platform for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. Annulation reactions typically involve the formation of a new ring fused to the pyrimidine core. researchgate.net

A primary strategy for forming a fused pyridine (B92270) ring, to generate a pyrido[2,3-d]pyrimidine (B1209978) system, involves using a 6-aminopyrimidinone derivative as a precursor. jocpr.comnih.gov This involves an electrophilic attack on the electron-rich C-5 position of the pyrimidine. The general mechanism, starting from a 6-amino-2-ethyl-pyrimidin-4-one intermediate, would be:

Condensation: The 6-amino group reacts with a 1,3-dicarbonyl compound (or its equivalent) to form an enamine or related intermediate.

Intramolecular Cyclization: The electron-rich C-5 position of the pyrimidine ring performs an intramolecular nucleophilic attack on one of the carbonyl groups.

Dehydration: Elimination of a water molecule leads to the formation of the aromatic fused pyridine ring. jocpr.com

Another common annulation strategy is the formation of a fused five-membered ring, such as a furan or thiophene. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate can lead to the formation of furo[2,3-d]pyrimidine derivatives under acidic or neutral conditions. researchgate.net

Furthermore, cycloaddition reactions, such as the [4+2] Diels-Alder reaction, represent a powerful tool for fused ring formation. libretexts.orgnih.gov A suitably functionalized this compound could potentially act as a dienophile (if the C5-C6 bond is activated) or, more likely, be transformed into a diene to react with a dienophile, thereby constructing a six-membered carbocyclic or heterocyclic ring fused to the pyrimidine core.

Table 3: Common Annulation Strategies for Pyrimidinone Precursors

| Fused Ring System | Precursor Requirement | Key Reagent(s) | Mechanistic Pathway |

| Pyrido[2,3-d]pyrimidine | 6-Amino group on pyrimidinone | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Electrophilic cyclization at C-5 |

| Furo[2,3-d]pyrimidine | 6-Amino group | α-Haloketones (e.g., ethyl bromopyruvate) | N-Alkylation followed by intramolecular cyclization |

| Thieno[2,3-d]pyrimidine (B153573) | 6-Amino group | α-Haloketones and a sulfur source | Gewald reaction variant |

| Fused Carbocycle | Diene or dienophile functionality | Dienophile or Diene | [4+2] Cycloaddition (Diels-Alder) |

Biological Activities and Therapeutic Potential of 2 Ethyl 3h Pyrimidin 4 One Derivatives

Anticancer Activity Profiling

Pyrimidine (B1678525) derivatives have emerged as a cornerstone in the development of anticancer therapeutics, demonstrating efficacy through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, ErbB Family)

Receptor Tyrosine Kinases (RTKs) are crucial mediators of cellular signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several pyrimidine-based derivatives have been developed as potent inhibitors of these kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com The blockade of VEGFR-2 signaling is a promising anti-angiogenic strategy. mdpi.com A variety of pyrimidine-based scaffolds have been investigated as VEGFR-2 inhibitors. For instance, series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to be potent, dose-dependent inhibitors of the VEGFR-2 kinase enzyme. nih.gov Specifically, certain thieno[2,3-d]pyrimidine derivatives demonstrated highly potent VEGFR-2 inhibition with IC50 values in the nanomolar range, with one of the most active compounds exhibiting an IC50 of 21 nM. nih.govnih.gov

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs, plays a critical role in cell proliferation and is frequently overexpressed in various cancers. Pyrido[2,3-d]pyrimidine (B1209978) and pyrimidine-5-carbonitrile derivatives have been identified as effective EGFR inhibitors. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR kinase domain, confirming their potential as targeted anticancer agents. nih.gov

Modulation of Cell Proliferation and Apoptosis in Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

The cytotoxic and anti-proliferative effects of pyrimidine derivatives have been extensively evaluated against a panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds.

Derivatives of pyrido[2,3-d]pyrimidine have shown significant anticancer activity against multiple cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). nih.govencyclopedia.pubnih.gov For example, one pyrido[2,3-d]pyrimidin-4(3H)-one derivative exhibited more potent activity against colon (HCT-116), prostate (PC-3), and liver (HepG-2) cancer cell lines than the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have demonstrated potent cytotoxicity against MCF-7 and HeLa cells, with IC50 values of 0.48 µM and 0.74 µM, respectively.

The mechanism behind this cytotoxicity often involves the induction of apoptosis, or programmed cell death. Studies on 2-amino-4-aryl-pyrimidine derivatives in MCF-7 cells revealed that these compounds can trigger mitochondrial-related apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of the caspase cascade. Furthermore, some pyrimidine derivatives have been shown to induce cell cycle arrest, another key mechanism for halting cancer cell proliferation.

| Compound Class | Specific Derivative Example | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 5a | HepG-2 (Liver) | 0.3 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 5a | PC-3 (Prostate) | 6.6 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 5a | HCT-116 (Colon) | 7.0 | nih.gov |

| 2-Amino-4-aryl-pyrimidine | Compound 7b | MCF-7 (Breast) | 0.48 | |

| 2-Amino-4-aryl-pyrimidine | Compound 7b | HeLa (Cervical) | 0.74 | |

| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | |

| Pyrimidine-5-carbonitrile | Compound 10b | A549 (Lung) | 5.85 | |

| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 (Breast) | 7.68 |

Multi-Targeted Anticancer Strategies

The complexity of cancer, which often involves the deregulation of multiple signaling pathways, has spurred the development of multi-targeted therapies. nih.gov Pyrimidine derivatives are well-suited for this approach, with researchers designing hybrid molecules that can inhibit several key cancer-related targets simultaneously.

For example, pyrimidine-benzothiazole hybrids have been developed as multi-targeted agents that show potent inhibition of both EGFR and HER2 enzymes. Other research has focused on designing pyrido[2,3-d]pyrimidine derivatives that can inhibit multiple kinases, such as Tyrosine Kinases (TKs), PI3K, and CDK4/6. nih.gov This strategy aims to create more effective anticancer drugs with a reduced likelihood of drug resistance developing. nih.gov Investigations into 2-amino-4-aryl-pyrimidine derivatives have shown that they can concurrently suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell survival and proliferation.

Antimicrobial Efficacy Spectrum

In addition to their anticancer properties, pyrimidine derivatives exhibit a broad range of antimicrobial activities, positioning them as valuable scaffolds in the search for new treatments for infectious diseases, including those caused by drug-resistant pathogens.

Antibacterial and Antifungal Potency

Numerous studies have demonstrated the effectiveness of pyrimidine-based compounds against a variety of bacterial and fungal strains. For instance, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species including Aspergillus flavus and Candida albicans. acs.org Some of these compounds exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard antibiotic ciprofloxacin. acs.org

Similarly, novel pyrimidine derivatives containing an amide moiety have shown potent antifungal activity against plant fungal pathogens like Phomopsis sp., with efficacy exceeding that of the commercial fungicide Pyrimethanil. nih.gov This highlights the potential of pyrimidine derivatives not only in human medicine but also in agricultural applications.

| Compound Class | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine | Bacterial Species | MIC Range (µM) | 16 - 102 | acs.org |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Fungal Species | MIC Range (µM) | 15.50 - 26.30 | acs.org |

| Pyrimidine-amide hybrid | Phomopsis sp. (Fungus) | EC50 (µg/ml) | 10.5 | nih.gov |

| Pyrimido[4,5-d]pyrimidine | Bacillus cereus (Bacteria) | Docking Affinity | High | proquest.com |

| Pyrimido[4,5-d]pyrimidine | Aspergillus flavus (Fungus) | Docking Affinity | High | proquest.com |

Antitubercular Activity against Resistant Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a severe global health challenge, necessitating the discovery of novel antitubercular agents. mmsl.cz Pyrimidine derivatives have emerged as a promising class of compounds to address this urgent need. mmsl.czspringernature.comucl.ac.uk

Research into pyrimidine-tethered benzothiazole derivatives has identified compounds with potent activity against drug-sensitive, MDR, and XDR strains of Mtb. nih.gov Specific compounds demonstrated excellent efficacy, with MIC values as low as 0.24 µg/mL against the sensitive strain, while retaining significant activity against resistant strains. nih.gov For example, one compound (5c) showed an MIC of 0.98 µg/mL against the MDR strain and 3.9 µg/mL against the XDR strain, indicating its potential to overcome existing resistance mechanisms. nih.gov Another class, pyrazolo[1,5-a]pyrimidines, also showed promising activity against both susceptible (H37Rv) and MDR-TB strains. ucl.ac.uk The development of such compounds is critical in the fight against tuberculosis, offering new avenues for treating infections that are unresponsive to current first- and second-line drugs. mmsl.czucl.ac.uk

| Compound | M. tuberculosis (Sensitive Strain) MIC (µg/mL) | M. tuberculosis (MDR Strain) MIC (µg/mL) | M. tuberculosis (XDR Strain) MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5c | 0.24 | 0.98 | 3.9 | nih.gov |

| 15 | 0.48 | 1.95 | 7.81 | nih.gov |

| 5b | 0.98 | 15.62 | 31.25 | nih.gov |

| 12 | 0.98 | 7.81 | 31.25 | nih.gov |

Antiviral Properties

The pyrimidine scaffold is a foundational structure in medicinal chemistry, recognized for its broad-spectrum antiviral activities. nih.govnih.gov Derivatives of pyrimidine have been investigated and patented for their efficacy against a wide array of viruses, including but not limited to influenza virus, respiratory syncytial virus (RSV), dengue virus, herpes virus, hepatitis B and C (HBV and HCV), and human immunodeficiency virus (HIV). nih.gov The structural similarity of the pyrimidine ring to nucleobases allows these compounds to interfere with viral replication and other essential life cycle processes.

Recent studies have highlighted the potential of specific pyrimidine-based structures, such as pyrimido[4,5-d]pyrimidines, which have demonstrated selective efficacy against human coronaviruses 229E and OC43. mdpi.com Research indicates that modifications to the pyrimidine core, such as the nature of the aliphatic chain on the ring, can be critical for antiviral effectiveness. mdpi.com While the broader class of pyrimidine derivatives shows significant promise, specific research focusing exclusively on the antiviral properties of 2-ethyl-3H-pyrimidin-4-one analogues is an area requiring further investigation to determine the precise contribution of the 2-ethyl group to antiviral efficacy and selectivity.

Anti-inflammatory and Immunomodulatory Effects (e.g., COX-2, PDE4 Inhibition)

Derivatives of this compound have been explored for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).

Cyclooxygenase-2 (COX-2) Inhibition: The pyrimidine core is a recognized scaffold for developing selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.combrieflands.comnih.gov The therapeutic action of these inhibitors stems from blocking the COX-2 enzyme, which mediates the conversion of arachidonic acid to inflammatory prostaglandins. brieflands.com Structure-activity relationship (SAR) studies of various heterocyclic COX-2 inhibitors reveal that specific structural features, such as diaryl substitutions, are crucial for activity. nih.govresearchgate.net These features allow the molecule to fit into the COX-2 active site, interacting with a hydrophobic side pocket that is absent in the COX-1 isoform, thereby conferring selectivity. researchgate.net While the pyrimidine framework is a promising starting point, the specific inhibitory potential of this compound derivatives against COX-2 remains an active area of research.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates inflammatory responses. Inhibition of PDE4 raises intracellular cAMP levels, leading to broad anti-inflammatory and immunomodulatory effects. nih.gov The pyrimidine and pyrimidinedione cores have served as scaffolds for the development of PDE4 inhibitors. nih.govencyclopedia.pub Molecular optimization studies have focused on achieving improved potency and selectivity for the PDE4B isoform, which is predominantly involved in controlling inflammatory responses. nih.govencyclopedia.pubgoogle.com

Notably, in studies of related pyridazinone-based PDE4 inhibitors, it was demonstrated that an ethyl group at the 2-position of the molecule can occupy a lipophilic pocket within the PDE4 active site, contributing to its binding affinity. nih.gov This finding suggests that the 2-ethyl substituent of this compound is a key moiety for potential PDE4 inhibition.

Table 1: PDE4 Inhibitory Activity of Selected Pyrimidine-2,4-dione Derivatives

| Compound Class | Target | Key Structural Feature | Observed Activity | Selectivity Profile |

|---|---|---|---|---|

| Pyrimidine-2,4-diones | PDE4 | 5-anilino derivatives | IC50 values in the micromolar range (5-14 µM). unifi.it | Good selectivity against PDE3 and PDE5. unifi.it |

| Pyridazinones | PDE4 | 2-ethyl substituent | Occupies a lipophilic pocket in the active site. nih.gov | Contributes to binding affinity. nih.gov |

Other Pharmacological Activities (e.g., Cholinesterase Inhibition, DHFR, Tyrosinase)

The versatile this compound scaffold has been investigated for its utility against a range of other therapeutic targets.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Studies on 2,4-disubstituted pyrimidine derivatives have shown their potential as cholinesterase inhibitors. researchgate.net The structure-activity relationship (SAR) analyses from these studies indicate that the steric and electronic properties of the substituent at the C-2 position of the pyrimidine ring play a critical role in determining the potency and selectivity of cholinesterase inhibition. researchgate.net This highlights the importance of the 2-ethyl group in modulating this specific biological activity.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for the synthesis of DNA, RNA, and certain amino acids, making it a crucial target for antimicrobial and anticancer agents. mdpi.com The pyrimidine ring is a classic structural motif found in many DHFR inhibitors (antifolates). mdpi.com Molecular modeling studies have shown that pyrimidine derivatives can bind effectively within the DHFR active site, forming key interactions with amino acid residues. dergipark.org.trnih.gov

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis and enzymatic browning in fruits. nih.govmdpi.com Its inhibitors are valuable in cosmetics for treating hyperpigmentation and in the food industry as anti-browning agents. nih.gov Several pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.govresearchgate.net For instance, certain 2,6-diamino-4-chloropyrimidine derivatives exhibited moderate, noncompetitive inhibitory activity. nih.govresearchgate.net Additionally, structurally related 2-substituted tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine-4(3H)-ones have also shown anti-tyrosinase activity. nih.gov

Pharmacological Pathway Modulation by this compound and its Derivatives

The direct pharmacological pathway modulation by this compound and its specific derivatives is not extensively documented in publicly available scientific literature. However, research on structurally related 2-alkyl-substituted pyrimidine analogs provides valuable insights into the potential mechanisms of action for this class of compounds. Studies on these related molecules indicate that their therapeutic effects, particularly in the context of cancer, may be attributed to the modulation of cell cycle progression.

Research Findings on a Structurally Related Thieno[2,3-d]pyrimidine Derivative

A notable study investigated the anti-proliferative properties of a series of 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines. nih.govmdpi.com Within this series, a 2-ethyl derivative, specifically Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate, was evaluated for its effects on breast cancer cell lines. mdpi.com It is important to emphasize that this compound has a thieno[2,3-d]pyrimidine core, which is structurally distinct from the 3H-pyrimidin-4-one core.

The investigation revealed that this 2-ethyl substituted thienopyrimidine derivative exerts its anti-proliferative effects by influencing the cell cycle. mdpi.com The specific impact on the cell cycle was found to be dependent on the cancer cell line. In estrogen receptor-positive MCF-7 cells, the compound induced cell cycle arrest at the G1 phase. mdpi.com Conversely, in the triple-negative MDA-MB-231 breast cancer cell line, the substance led to an arrest in the G2 stage of the cell cycle. mdpi.com

These findings suggest that the anti-tumor activity of this particular 2-ethyl pyrimidine derivative is linked to its ability to interfere with the normal progression of the cell cycle, ultimately inhibiting cancer cell proliferation. The differential effects on the G1 and G2 phases in various cell lines may point towards interactions with multiple or cell-line-specific molecular targets within the cell cycle regulatory pathways.

The table below summarizes the research findings for this structurally related 2-ethyl-thieno[2,3-d]pyrimidine derivative.

Interactive Data Table: Biological Activity of a 2-Ethyl-Substituted Thieno[2,3-d]pyrimidine Derivative

| Compound Name | Cell Line | Modulated Pathway | Observed Biological Effect |

| Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate | MCF-7 | Cell Cycle Progression | Arrest in the G1 phase |

| Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate | MDA-MB-231 | Cell Cycle Progression | Arrest in the G2 stage |

While this data provides a potential avenue for the mechanism of action for 2-ethyl-substituted pyrimidines, further research is required to determine if this compound and its direct derivatives modulate pharmacological pathways in a similar manner. The absence of a fused thiophene ring in this compound could significantly alter its biological activity and mechanism of action compared to the studied thienopyrimidine analog.

Industrial and Advanced Chemical Applications of 2 Ethyl 3h Pyrimidin 4 One

Role as a Versatile Synthetic Building Block in Complex Heterocyclic Synthesis

While direct applications of 2-ethyl-3H-pyrimidin-4-one are not extensively documented, its true value in industrial and advanced synthesis lies in its role as a key intermediate. The core structure of this compound allows for strategic modifications that open pathways to a diverse range of fused heterocyclic systems, which are prominent in medicinal chemistry and drug discovery.

A primary synthetic strategy involves the activation of the 4-position of the pyrimidine (B1678525) ring. The this compound tautomer, 2-ethyl-pyrimidin-4-ol, can be readily converted into a more reactive intermediate, 2-ethyl-4-chloropyrimidine . This transformation is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) nih.govlongdom.orgchemicalbook.com. The resulting 4-chloro derivative is an excellent electrophile, primed for nucleophilic substitution reactions, which are fundamental to the construction of fused pyrimidine systems nih.govrsc.org.

Synthesis of Fused Pyrimidine Derivatives:

The reactive nature of 4-chloropyrimidines, such as the 2-ethyl derivative, makes them ideal starting points for synthesizing bicyclic and polycyclic heterocycles. Two notable classes of compounds that can be synthesized are thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These fused systems are of great interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties nih.govmdpi.comnih.gov.

Thieno[2,3-d]pyrimidines: These compounds can be synthesized by reacting a 4-chloropyrimidine (B154816) intermediate with an appropriately substituted aminothiophene derivative. The reaction proceeds via a nucleophilic substitution of the chlorine atom by the amino group of the thiophene, followed by an intramolecular cyclization to form the fused thieno[2,3-d]pyrimidine (B153573) ring system nih.govnih.gov. The ethyl group at the 2-position of the original pyrimidine ring is retained in the final structure, influencing the electronic properties and steric profile of the molecule.

Pyrido[2,3-d]pyrimidines: The synthesis of this class of compounds often involves the reaction of a 4-aminopyrimidine (B60600) with a three-carbon synthon or the intramolecular cyclization of a pyrimidine bearing a suitable side chain at the 5-position nih.govresearchgate.net. A common route starts with the nucleophilic displacement of the chlorine from a 4-chloropyrimidine with an amine nih.gov. The resulting 4-aminopyrimidine can then be further functionalized and cyclized to form the pyridine (B92270) ring fused to the pyrimidine core. For instance, a palladium-catalyzed coupling reaction followed by intramolecular cyclization is a modern approach to constructing the pyrido[2,3-d]pyrimidine (B1209978) scaffold nih.gov.

The following table summarizes the key transformations involved in utilizing this compound as a building block.

| Starting Material | Intermediate | Reaction Type | Fused Heterocyclic Product |

| This compound | 2-ethyl-4-chloropyrimidine | Chlorination (e.g., with POCl₃) | - |

| 2-ethyl-4-chloropyrimidine | - | Nucleophilic Substitution / Cyclization | Thieno[2,3-d]pyrimidines |

| 2-ethyl-4-chloropyrimidine | 4-Amino-2-ethylpyrimidine derivatives | Nucleophilic Substitution / Further Reactions | Pyrido[2,3-d]pyrimidines |

Potential Applications in Functional Materials Science

The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of materials science, where their unique electronic properties are harnessed for advanced technologies. Although research specifically detailing the use of this compound in this field is nascent, the broader class of pyrimidine and pyrimidinone compounds has shown significant promise in several areas, suggesting potential avenues for its application.

Organic Light-Emitting Diodes (OLEDs):

Pyrimidine is an electron-deficient heterocycle, a characteristic that makes its derivatives suitable for use in organic electronic devices researchgate.net. In OLEDs, pyrimidine-based molecules have been successfully employed as:

Electron-Transporting Materials (ETMs): The electron-deficient nature of the pyrimidine ring facilitates efficient electron injection and transport, which is crucial for balancing charge carriers within the OLED device nbinno.com.

Host Materials: They can serve as hosts for phosphorescent or fluorescent emitters in the emissive layer of an OLED, providing a suitable matrix for efficient light emission researchgate.net.

Emissive Components: Certain pyrimidine derivatives exhibit fluorescence or are used to construct thermally activated delayed fluorescent (TADF) emitters, which are key to achieving high-efficiency OLEDs researchgate.net.

The presence of the pyrimidine core in molecules like 4,6-diphenylpyrimidin-2-amine (B1348216) has been shown to be advantageous for tuning the electronic and photophysical properties necessary for high-performance OLEDs nbinno.com. The specific substitutions on the pyrimidine ring, such as the ethyl group in this compound, can be used to fine-tune these properties, including energy levels, emission colors, and thermal stability.

Supramolecular Polymers:

The pyrimidinone moiety, particularly the 2-ureido-4[1H]-pyrimidinone (UPy) unit, is well-known for its ability to form strong, quadruple hydrogen-bonded dimers. This self-assembly behavior is the foundation for creating supramolecular polymers researchgate.net. These materials are held together by non-covalent bonds, which gives them unique properties such as temperature sensitivity and processability at lower temperatures.

By functionalizing polymer chains with pyrimidinone end-groups, materials can be transformed from waxy substances into robust thermoplastic elastomers researchgate.net. For example, a poly(tetrahydrofuran) terminated with UPy groups exhibits significant increases in tensile strength and modulus. The supramolecular structure is stable up to a certain temperature, above which the hydrogen bonds dissociate, allowing the material to flow and be processed researchgate.net. While this application uses a more complex pyrimidinone derivative, it highlights the potential of the pyrimidinone core, present in this compound, for the design of novel, self-assembling functional materials.

The unique electronic and self-assembling characteristics of the pyrimidine and pyrimidinone scaffolds suggest that this compound could be a valuable component in the development of next-generation organic electronics and smart polymeric materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-3H-pyrimidin-4-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of pyrimidinone derivatives often employs nucleophilic substitution or cyclocondensation reactions. For example, ethyl-substituted pyrimidinones can be synthesized via base-catalyzed cyclization of β-keto esters with urea derivatives under reflux conditions. Reaction parameters such as temperature (110–130°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., Fe(acac)₃) significantly influence yield . Optimization studies should include kinetic monitoring (TLC/HPLC) and stoichiometric adjustments to minimize side products like unreacted intermediates or over-oxidized species.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) and carbonyl resonance (δ 160–170 ppm) .

- X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in analogous pyrimidinone structures (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, where bond angles and torsional strain were resolved) .

- IR spectroscopy : To confirm lactam C=O stretching (~1670 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites such as the C4 carbonyl or N3 positions. For example, docking studies of similar pyrimidinones revealed that steric hindrance from the ethyl group reduces electrophilicity at C2, favoring substitution at C6 . Molecular dynamics simulations further assess solvent effects on transition states, guiding solvent selection (e.g., aprotic vs. protic) for synthetic modifications.

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts deviating by >0.5 ppm) may arise from tautomerism or crystal packing effects. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., lactam-lactim transitions) .

- Compare crystallographic data (e.g., bond lengths in 3-phenyl-2-(piperidin-1-yl) derivatives) with computational models to validate conformers .

- Use high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .

Q. How can catalytic systems be tailored to enhance the regioselectivity of pyrimidinone functionalization?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-H activation. For instance, palladium-mediated coupling at the C5 position of pyrido[1,2-a]pyrimidin-4-one derivatives was achieved using ligand-controlled systems (e.g., XPhos), suppressing competing C3 reactivity . Reaction screening via Design of Experiments (DoE) optimizes ligand-to-metal ratios and temperature gradients to maximize regioselectivity (>90%) .

Data Analysis and Mechanistic Studies

Q. What experimental designs mitigate batch-to-batch variability in pyrimidinone synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define Critical Process Parameters (CPPs): E.g., pH (6.5–7.5 for cyclization), mixing rate, and drying conditions .

- Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation in real time .

- Statistical analysis (ANOVA) identifies outliers in purity assays (e.g., HPLC area% variations >2% warrant reprocessing) .

Q. How do steric and electronic effects of the ethyl group influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-ones) show that the ethyl group enhances lipophilicity (logP +0.3–0.5), improving membrane permeability. However, bulky substituents reduce binding affinity to enzymes like kinases by ~20% due to steric clashes in the ATP-binding pocket . Electrostatic potential maps (MEPs) quantify charge distribution, correlating with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.